![molecular formula C14H21N3O3 B2807055 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone CAS No. 2380094-50-6](/img/structure/B2807055.png)
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is known for its unique structure and properties, which make it an ideal candidate for drug development. In
Mécanisme D'action
The mechanism of action of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone involves the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. For example, it inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and are known to be overexpressed in cancer cells. It also inhibits the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also has shown potential as a neuroprotective agent by reducing oxidative stress and inhibiting the aggregation of amyloid beta peptides. Additionally, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone in lab experiments include its unique structure and properties, which make it an ideal candidate for drug development. Its potential applications in the treatment of several diseases make it a valuable tool for scientific research. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the research and development of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone. These include further studies on its mechanism of action and its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, the development of analogs and derivatives of this compound could lead to the discovery of more potent and selective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone involves several steps, including the reaction of 5-ethyl-2-chloropyrimidine with piperidine, followed by the reaction of the resulting product with 1-(2-methoxyethyl)-4-piperidinol. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone has shown promising results in various scientific research applications. It has been studied for its potential use in the development of drugs for the treatment of several diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-3-11-8-15-14(16-9-11)20-12-4-6-17(7-5-12)13(18)10-19-2/h8-9,12H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRPDSVHSFMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)
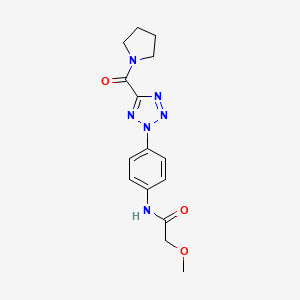
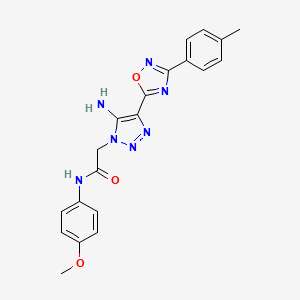
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)
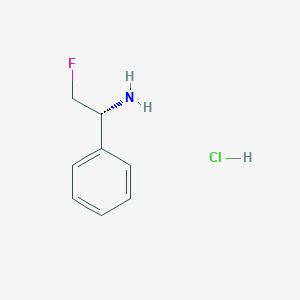
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)
![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
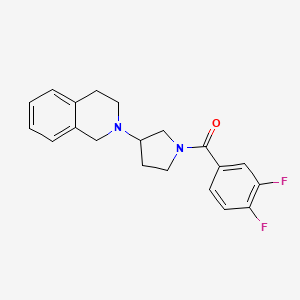
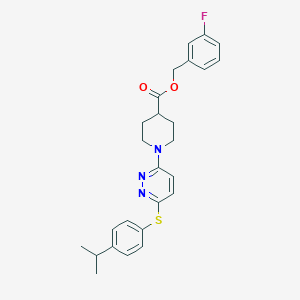
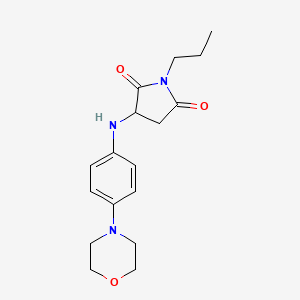

![Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2806989.png)
![7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2806994.png)
